molecular formula C20H17N5O3 B2608740 2-[(2-methylphenoxy)methyl]-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]furan-3-carboxamide CAS No. 903850-40-8

2-[(2-methylphenoxy)methyl]-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]furan-3-carboxamide

Cat. No.: B2608740
CAS No.: 903850-40-8
M. Wt: 375.388
InChI Key: IOWIMBMVWNNVRX-UHFFFAOYSA-N
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Description

2-[(2-methylphenoxy)methyl]-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]furan-3-carboxamide is an organic compound with a complex structure that includes a furan ring, a tetrazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylphenoxy)methyl]-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]furan-3-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the tetrazole ring: This can be done through a cycloaddition reaction involving azides and nitriles.

    Final coupling: The final step involves coupling the furan ring with the phenyl-tetrazole moiety using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of amine derivatives from nitro groups.

    Substitution: Formation of substituted phenyl or furan derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used to study biological pathways involving tetrazole and furan derivatives.

    Drug Development:

Medicine

    Therapeutic Agents: The compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 2-[(2-methylphenoxy)methyl]-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]furan-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, allowing it to interact with metal ions or active sites in proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: Compounds containing a benzimidazole ring, which also exhibit diverse biological activities.

    Indole Derivatives: Compounds with an indole ring, known for their wide range of pharmacological properties.

Uniqueness

2-[(2-methylphenoxy)methyl]-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]furan-3-carboxamide is unique due to the combination of its structural features, including the furan, tetrazole, and phenyl groups. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

2-[(2-methylphenoxy)methyl]-N-[3-(tetrazol-1-yl)phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-14-5-2-3-8-18(14)28-12-19-17(9-10-27-19)20(26)22-15-6-4-7-16(11-15)25-13-21-23-24-25/h2-11,13H,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWIMBMVWNNVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=C(C=CO2)C(=O)NC3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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